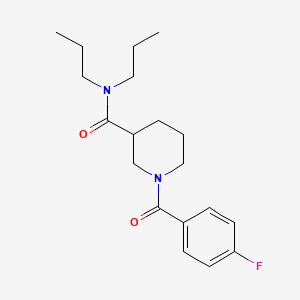![molecular formula C24H18ClN3OS B5472604 (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5472604.png)
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a quinoline and thiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 2-chloro-7-methoxyquinoline and 2,4-dimethylphenyl thiazole derivatives. The key steps may involve:
Formation of the Quinoline Derivative: This can be achieved through a series of reactions including halogenation and methoxylation.
Thiazole Synthesis: The thiazole ring can be synthesized via cyclization reactions involving appropriate thioamide and haloketone precursors.
Coupling Reaction: The final step involves coupling the quinoline and thiazole derivatives through a condensation reaction, often facilitated by a base and a suitable solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed to reduce the nitrile group to an amine.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the quinoline and thiazole rings is particularly interesting due to their known bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The quinoline moiety is a common scaffold in many drugs, and modifications to this structure could lead to new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.
作用机制
The mechanism of action of (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific application. For instance, if used as an antimicrobial agent, it might target bacterial DNA gyrase or topoisomerase, inhibiting DNA replication. In anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole, which have various biological activities.
Uniqueness
What sets (E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile apart is its unique combination of the quinoline and thiazole rings, along with the nitrile group. This unique structure could potentially lead to novel properties and applications not seen in other similar compounds.
属性
IUPAC Name |
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3OS/c1-14-4-7-20(15(2)8-14)22-13-30-24(28-22)18(12-26)10-17-9-16-5-6-19(29-3)11-21(16)27-23(17)25/h4-11,13H,1-3H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPRGZBAFDYIAF-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(N=C4C=C(C=CC4=C3)OC)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(N=C4C=C(C=CC4=C3)OC)Cl)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5472529.png)
![3-{4-[(4-bromobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5472542.png)
![N'-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5472552.png)
![2-[(1E,3E)-5-(4-benzylpiperazin-1-yl)penta-1,3-dienyl]-1-methyl-6-nitrobenzimidazole](/img/structure/B5472570.png)
![N-isobutyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5472577.png)
![1-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5472581.png)

![5-[2-(3-bromo-4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5472592.png)
![2-[2-(4-fluorobenzyl)-4-morpholinyl]-N-methyl-N-phenylacetamide](/img/structure/B5472599.png)
![1'-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5472607.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5472614.png)
![4-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5472620.png)
![1-[(MORPHOLIN-4-YL)METHYL]-3-(PHENOXYMETHYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B5472636.png)
![N-(2-ethylphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5472643.png)
